1-(4-Methylpiperazine-1-carbonyl)cyclopentan-1-amine
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Overview
Description
1-(4-Methylpiperazine-1-carbonyl)cyclopentan-1-amine is a chemical compound with the molecular formula C11H21N3O. It is known for its unique structure, which includes a cyclopentane ring and a piperazine moiety. This compound is often used in various scientific research applications due to its versatile chemical properties.
Preparation Methods
The synthesis of 1-(4-Methylpiperazine-1-carbonyl)cyclopentan-1-amine typically involves the reaction of cyclopentanone with 4-methylpiperazine in the presence of a suitable catalyst. The reaction conditions often include a temperature range of 50-100°C and a reaction time of several hours. Industrial production methods may involve the use of continuous flow reactors to optimize yield and purity .
Chemical Reactions Analysis
1-(4-Methylpiperazine-1-carbonyl)cyclopentan-1-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Scientific Research Applications
1-(4-Methylpiperazine-1-carbonyl)cyclopentan-1-amine is widely used in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in various organic synthesis reactions.
Biology: This compound is used in the study of enzyme interactions and as a ligand in receptor binding studies.
Mechanism of Action
The mechanism of action of 1-(4-Methylpiperazine-1-carbonyl)cyclopentan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine moiety can form hydrogen bonds and other interactions with the active sites of enzymes, modulating their activity. The cyclopentane ring provides structural stability and influences the compound’s binding affinity .
Comparison with Similar Compounds
1-(4-Methylpiperazine-1-carbonyl)cyclopentan-1-amine can be compared with similar compounds such as:
1-(4-Methylpiperazine-1-carbonyl)cyclohexan-1-amine: This compound has a cyclohexane ring instead of a cyclopentane ring, which may affect its chemical reactivity and binding properties.
1-(4-Methylpiperazine-1-carbonyl)cyclobutan-1-amine: The cyclobutane ring in this compound introduces different steric and electronic effects compared to the cyclopentane ring.
These comparisons highlight the unique structural features and chemical properties of this compound, making it a valuable compound in various scientific research applications.
Properties
Molecular Formula |
C11H21N3O |
---|---|
Molecular Weight |
211.30 g/mol |
IUPAC Name |
(1-aminocyclopentyl)-(4-methylpiperazin-1-yl)methanone |
InChI |
InChI=1S/C11H21N3O/c1-13-6-8-14(9-7-13)10(15)11(12)4-2-3-5-11/h2-9,12H2,1H3 |
InChI Key |
CAAHQFGUQKPIQL-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)C(=O)C2(CCCC2)N |
Origin of Product |
United States |
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